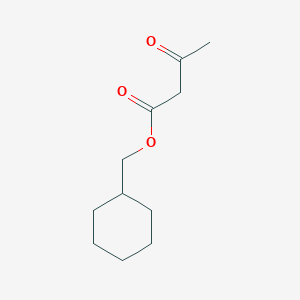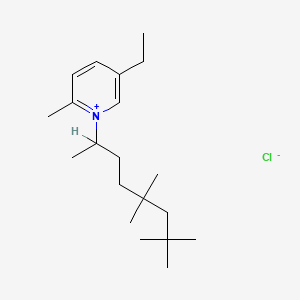![molecular formula C8H8Cl2O2S B3044735 [[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE CAS No. 10038-09-2](/img/structure/B3044735.png)
[[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE: is an organic compound with the molecular formula C8H8Cl2O2S. It is a derivative of benzene, where a dichloromethyl group and a sulfonylmethyl group are attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: One common method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride.
Phosphorus Oxychloride Method: Another method uses phosphorus oxychloride in place of phosphorus pentachloride.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid, resulting in the formation of benzenesulfonyl chloride, which can then be further reacted to produce [[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE.
Industrial Production Methods: Industrial production typically involves large-scale reactions using the methods mentioned above, with careful control of reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Electrophilic Aromatic Substitution: [[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Nucleophilic Substitution: The dichloromethyl group can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed depend on the specific reactions and conditions. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while oxidation can produce sulfonic acids .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential pharmaceutical applications, including as intermediates in the synthesis of active pharmaceutical ingredients.
Industry:
Wirkmechanismus
The mechanism of action of [[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE primarily involves electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophiles to form a positively charged intermediate (benzenonium ion). This intermediate then loses a proton to regenerate the aromatic system, resulting in the substituted product .
Vergleich Mit ähnlichen Verbindungen
- **[(CHLOROMETHYL)SULFONYL]METHYL]BENZENE
- **[(TRICHLOROMETHYL)SULFONYL]METHYL]BENZENE
- **[(DIBROMOMETHYL)SULFONYL]METHYL]BENZENE
Comparison:
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
10038-09-2 |
|---|---|
Molekularformel |
C8H8Cl2O2S |
Molekulargewicht |
239.12 g/mol |
IUPAC-Name |
dichloromethylsulfonylmethylbenzene |
InChI |
InChI=1S/C8H8Cl2O2S/c9-8(10)13(11,12)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI-Schlüssel |
OEQLHHCZXUIWJK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(Cl)Cl |
Key on ui other cas no. |
10038-09-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















